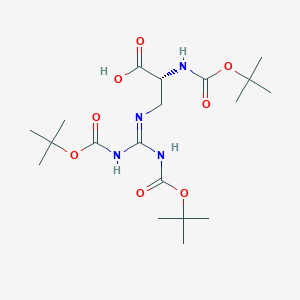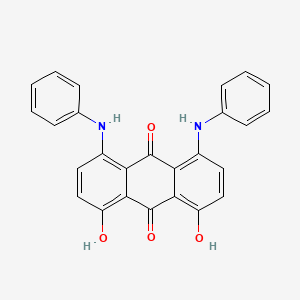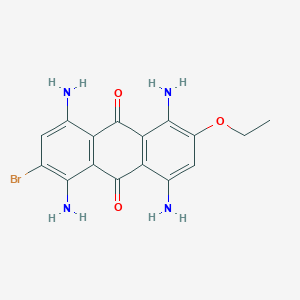
1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione is a complex organic compound with the molecular formula C₁₆H₁₅BrN₄O₃. This compound is known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of amino groups, a bromine atom, and an ethoxy group attached to an anthracene-9,10-dione core.
Preparation Methods
The synthesis of 1,4,5,8-tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the bromination of 1,4,5,8-tetraaminoanthracene-9,10-dione followed by the introduction of the ethoxy group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,4,5,8-tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with biological molecules, while the bromine and ethoxy groups may participate in hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione can be compared with other anthracene derivatives such as:
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the bromine and ethoxy groups, resulting in different chemical properties and reactivity.
2-Bromoanthracene-9,10-dione: Lacks the amino groups, affecting its biological activity and applications.
6-Ethoxyanthracene-9,10-dione: Lacks the amino and bromine groups, leading to different interactions and uses. The presence of amino, bromine, and ethoxy groups in this compound makes it unique and versatile for various applications.
Properties
CAS No. |
88602-94-2 |
|---|---|
Molecular Formula |
C16H15BrN4O3 |
Molecular Weight |
391.22 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H15BrN4O3/c1-2-24-8-4-7(19)10-12(14(8)21)16(23)9-6(18)3-5(17)13(20)11(9)15(10)22/h3-4H,2,18-21H2,1H3 |
InChI Key |
DDNCNDWBAPIUCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





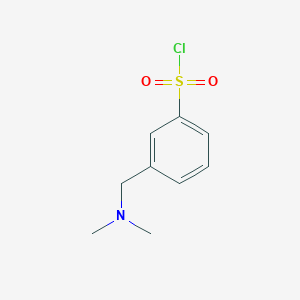
![tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)



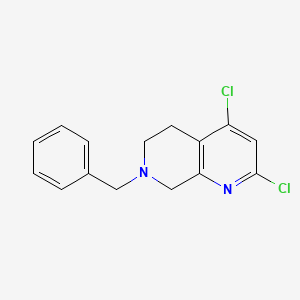
![5H-benzo[b]pyrido[3,2-e][1,4]oxazine](/img/structure/B13136654.png)

![2-(Aminomethyl)benzo[b]thiophen-3-amine](/img/structure/B13136667.png)
